molecular formula C3H9As3Fe2O9 B13802637 Methanearsonic acid ammonium-ferric salt

Methanearsonic acid ammonium-ferric salt

Cat. No.: B13802637
M. Wt: 525.55 g/mol
InChI Key: OGQSCIYDJSNCMY-UHFFFAOYSA-H
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Description

Methanearsonic acid ammonium-ferric salt (commonly referred to by its trade name Neoasozin) is an organoarsenical compound primarily used as a fungicide in rice cultivation . Structurally, it is derived from methanearsonic acid (CH₃AsO(OH)₂), where the hydrogen ions are replaced by ammonium (NH₄⁺) and ferric (Fe³⁺) cations. This combination enhances its stability and efficacy in agricultural applications.

Properties

Molecular Formula

C3H9As3Fe2O9

Molecular Weight

525.55 g/mol

IUPAC Name

iron(3+);methyl-dioxido-oxo-λ5-arsane

InChI

InChI=1S/3CH5AsO3.2Fe/c3*1-2(3,4)5;;/h3*1H3,(H2,3,4,5);;/q;;;2*+3/p-6

InChI Key

OGQSCIYDJSNCMY-UHFFFAOYSA-H

Canonical SMILES

C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].[Fe+3].[Fe+3]

Origin of Product

United States

Preparation Methods

Synthesis of Methanearsonic Acid (Precursor)

The primary step in preparing the ammonium-ferric salt is the synthesis of methanearsonic acid itself. The most established synthetic route involves the alkylation of arsenous acid with methyl iodide under alkaline conditions:

$$
\text{As(OH)}3 + \text{CH}3\text{I} + \text{NaOH} \rightarrow \text{CH}3\text{AsO(OH)}2 + \text{NaI} + \text{H}_2\text{O}
$$

This reaction oxidizes arsenic from the +3 to the +5 oxidation state, yielding methanearsonic acid as the product. Industrial production scales up this reaction with careful control of temperature (typically 60–90°C), pH, and reactant concentrations to optimize yield and purity.

Formation of the Ammonium-Ferric Salt

Following the synthesis of methanearsonic acid, the ammonium-ferric salt is prepared by reacting methanearsonic acid with ferric ions and ammonium ions in aqueous solution. The process typically involves:

  • Dissolving methanearsonic acid in water or ethanol.
  • Introducing ferric salts (such as ferric chloride or ferric sulfate) into the solution.
  • Adding ammonium salts (like ammonium chloride or ammonium sulfate) to facilitate salt formation.
  • Adjusting the pH to promote salt precipitation.
  • Isolating the crystalline ammonium-ferric salt by filtration and recrystallization.

The product crystallizes as white plates, which are soluble in water and ethanol. Recrystallization from absolute ethanol or acetone enhances purity, yielding a white crystalline solid with characteristic properties.

Industrial Production Considerations

Reaction Conditions and Optimization

Industrial synthesis emphasizes maximizing yield while minimizing impurities, especially residual inorganic arsenic compounds. Key parameters include:

Parameter Typical Range Notes
Temperature 60–90°C Below 50°C impairs formation; above 100°C degrades product
Pressure Atmospheric to 175 psig Controlled to maintain methylating agent stability
pH Slightly acidic to neutral Optimized for salt precipitation
Reactant Ratios Slight excess methyl iodide Ensures complete conversion of arsenous acid
Solvent Water, ethanol, acetone For dissolution and recrystallization

These conditions help achieve yields above 95%, with residual inorganic arsenic below 0.8%.

Byproduct Management

During synthesis, byproducts such as sodium chloride and sodium sulfate form and require proper disposal due to arsenic contamination. Industrial processes employ multi-stage washing and containment strategies to mitigate environmental impact.

Purification and Characterization

Purification of this compound involves recrystallization from solvents like acetone or absolute ethanol. The solubility in ethanol is approximately 28 grams per 100 milliliters. The purified product appears as white crystalline plates with consistent chemical properties suitable for agricultural use.

Summary Table of Preparation Methods

Step Description Key Parameters/Notes Reference
Synthesis of Methanearsonic Acid Alkylation of arsenous acid with methyl iodide in alkaline medium Temp: 60–90°C; pH control; excess CH3I
Formation of Ammonium-Ferric Salt Reaction of methanearsonic acid with ferric and ammonium salts in aqueous solution pH adjustment; crystallization; solvent choice
Purification Recrystallization from acetone or absolute ethanol Solubility ~28 g/100 mL in ethanol
Industrial Scale Control Control of temperature, pressure, reactant ratios; management of arsenic-contaminated byproducts Multi-stage washing; containment of waste salts

Research Findings and Analytical Data

  • This compound exhibits moderate toxicity and requires careful handling during synthesis and application.
  • Analytical methods include digestion with perchloric acid followed by reduction to arsine for arsenic quantification.
  • The compound’s crystalline structure and purity are confirmed by spectral methods and solubility profiles.
  • Microbial degradation studies indicate environmental transformation pathways, highlighting the importance of controlling residual arsenic species during production.

Chemical Reactions Analysis

Types of Reactions: Methanearsonic acid ammonium-ferric salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and acids. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different arsenic-containing compounds, while reduction reactions may produce various iron complexes .

Scientific Research Applications

Methanearsonic acid ammonium-ferric salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is explored for its potential therapeutic applications, including its use as an antimicrobial agent. In industry, it is utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of methanearsonic acid ammonium-ferric salt involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Properties:

  • Applications : Used to control fungal pathogens in rice paddies and as a herbicide in cotton fields .
  • Toxicity Profile : Classified under toxicity category 3 (moderately toxic) with an oral LD₅₀ in rats ranging from 700–1,000 mg/kg .
  • Environmental Behavior: Degraded by soil microorganisms into arsenate (AsO₄³⁻) and CO₂, with degradation rates of 1.7–10% observed in non-sterile soils over 60 days .

Comparison with Similar Organoarsenical Compounds

Table 1: Comparative Analysis of Methanearsonic Acid Salts and Related Compounds

Compound Chemical Formula Primary Uses Toxicity (LD₅₀) Degradation Characteristics Analytical Methods
Methanearsonic acid ammonium-ferric salt (NH₄)Fe(CH₃AsO₃) (presumed) Fungicide (rice), herbicide (cotton) ~700–1,000 mg/kg (oral, rat) 1.7–10% microbial degradation to AsO₄³⁻ Ion chromatography
Sodium methanearsonate (MSMA) CH₃AsO₃Na Herbicide (cotton, turfgrass) 700–1,000 mg/kg (oral, rat) Similar microbial degradation pathways Ion chromatography
Calcium methanearsonate Ca(CH₃AsO₃)₂ Herbicide, fungicide 500 mg/kg (intraperitoneal, mouse) Limited data; presumed soil persistence Gas chromatography (derivatized)
Dimethylarsinic acid (cacodylic acid) (CH₃)₂AsO₂H Total herbicide, desiccant 1,350–2,600 mg/kg (oral, rat) Slower degradation due to methyl groups Ion chromatography

Key Findings:

Toxicity :

  • The ammonium-ferric salt shares a similar toxicity profile with sodium methanearsonate (MSMA), both classified as category 3 pesticides. In contrast, calcium methanearsonate exhibits higher acute toxicity in murine models .
  • Dimethylarsinic acid (cacodylic acid) is less acutely toxic but poses long-term environmental risks due to slower degradation .

Degradation and Environmental Impact: Methanearsonic acid salts degrade microbially into arsenate, a less mobile inorganic form of arsenic. Non-sterile soils show significantly higher degradation rates (1.7–10%) compared to sterile controls (0.7%) . Cacodylic acid’s methyl groups hinder microbial breakdown, leading to prolonged soil persistence .

Analytical Methods: Ion chromatography effectively separates methanearsonic acid, cacodylic acid, and their salts with high precision (relative standard deviations <3.1%) . Traditional methods like total arsenic quantification fail to differentiate between organic and inorganic species, underscoring the need for advanced techniques .

Regulatory and Safety Profiles: None of the methanearsonic acid derivatives are classified as carcinogenic in animals or humans, though improper handling can cause systemic symptoms (e.g., vomiting, coma) . Regulatory scrutiny focuses on occupational exposure risks, emphasizing equipment maintenance and protective gear .

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